Nabilone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chemotherapy-Induced Nausea and Vomiting (CINV)

Nabilone's most established use is for treating CINV. Multiple studies have demonstrated its effectiveness in reducing nausea and vomiting in patients undergoing chemotherapy [National Institutes of Health (.gov) . The drug acts on the body's endocannabinoid system, which plays a role in regulating nausea and vomiting [National Institutes of Health (.gov) . Nabilone is approved by the US Food and Drug Administration (FDA) and Health Canada for this specific use [National Institutes of Health (.gov) .

Chronic Pain Management

Research on nabilone for chronic pain management shows mixed results. Studies have investigated its effectiveness in conditions like multiple sclerosis (MS), fibromyalgia (FMS), and musculoskeletal (MSK) pain [National Institutes of Health (.gov) . While some studies suggest potential benefits, others haven't found significant pain relief compared to placebo [National Institutes of Health (.gov) . More research is needed to determine the efficacy of nabilone for chronic pain.

Post-Traumatic Stress Disorder (PTSD) Nightmares

Emerging research suggests nabilone might be helpful in managing nightmares associated with PTSD. Studies conducted in Canada, including a randomized controlled trial, showed promising results for reducing the frequency and severity of nightmares in patients with PTSD [Journal of Military and Veteran Health . Nabilone is currently used off-label in Canada for this purpose, but further investigation is needed for wider adoption.

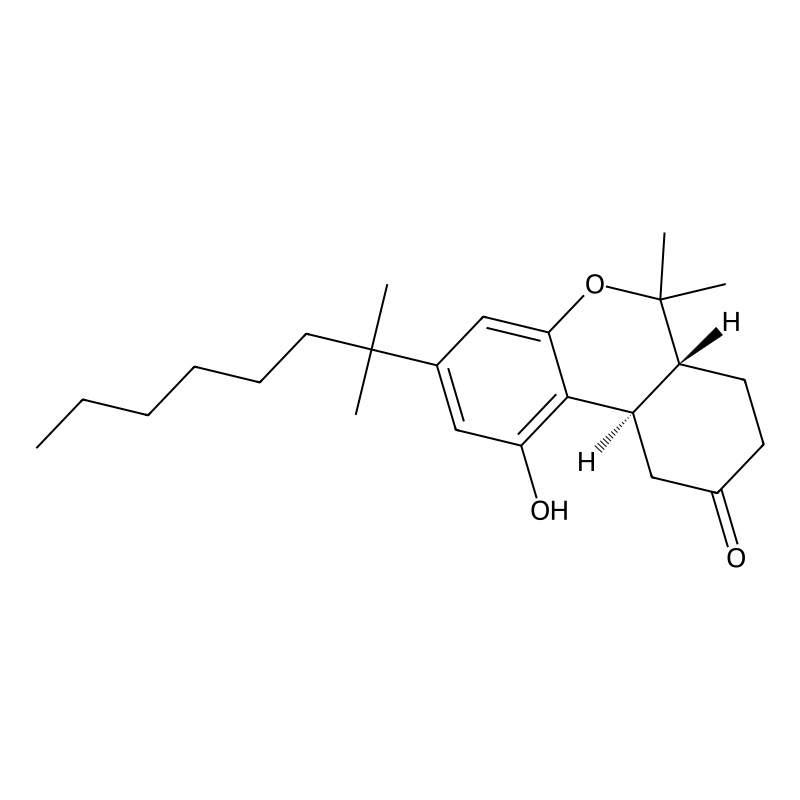

Nabilone is a synthetic cannabinoid, chemically similar to tetrahydrocannabinol, the primary psychoactive component of the Cannabis plant. It is primarily used as an antiemetic for patients undergoing chemotherapy and as an adjunct treatment for neuropathic pain. Nabilone acts as a partial agonist at cannabinoid receptors in the central nervous system, particularly the CB1 and CB2 receptors, influencing various physiological processes such as appetite, mood, and pain perception . Its chemical formula is C24H36O3, with a molecular weight of approximately 372.55 g/mol .

Nabilone undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. The metabolic pathways include oxidation to produce hydroxylic and carboxylic analogs, as well as stereospecific enzymatic reduction of its 9-keto moiety to yield various metabolites. The elimination of nabilone occurs mainly through feces (approximately 67%) and urine (about 22%), with a plasma half-life of around 2 hours for nabilone and about 35 hours for its metabolites .

Nabilone exhibits significant biological activity, particularly in its role as an antiemetic. It has been shown to effectively reduce nausea and vomiting associated with chemotherapy, especially in patients who have not responded adequately to traditional antiemetics like serotonin receptor antagonists. Additionally, nabilone has demonstrated efficacy in treating conditions such as fibromyalgia and inflammatory bowel disease . Its psychoactive effects can include euphoria, sedation, and alterations in mood and cognition due to its interaction with cannabinoid receptors .

The synthesis of nabilone involves several steps starting from readily available precursors. The process typically includes:

- Formation of the Dibenzo[b,d]pyran Framework: This involves cyclization reactions that create the core structure.

- Functionalization: Subsequent reactions introduce hydroxyl groups and other functional groups necessary for biological activity.

- Resolution: Since nabilone is a racemic mixture of two isomers, resolution techniques may be employed to isolate the desired enantiomer for therapeutic use.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity .

Nabilone is primarily utilized in medical settings for:

- Chemotherapy-Induced Nausea and Vomiting: It is effective for patients who have not found relief with standard treatments.

- Neuropathic Pain Management: Nabilone can serve as an adjunct therapy for chronic pain conditions.

- Appetite Stimulation: Particularly beneficial for patients suffering from cachexia or significant weight loss due to chronic illness such as HIV/AIDS .

Nabilone interacts with various medications primarily through its metabolic pathways involving cytochrome P450 enzymes. While it does not significantly inhibit major P450 isoforms such as CYP1A2 or CYP3A4 at therapeutic concentrations, caution is advised when co-administering with other drugs metabolized by these enzymes due to potential alterations in drug metabolism . Adverse effects may include sedation, dizziness, and changes in mood or cognition, necessitating careful monitoring during treatment .

Nabilone shares similarities with several other cannabinoids but possesses unique characteristics that differentiate it:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Tetrahydrocannabinol | High | Psychoactive effects | Naturally occurring in Cannabis |

| Dronabinol | High | Anti-nausea | Approved for similar indications; natural THC |

| Cannabidiol | Moderate | Anti-inflammatory | Non-psychoactive; different receptor interactions |

| Rimonabant | Moderate | Appetite suppression | CB1 receptor antagonist; weight management |

Nabilone's unique properties stem from its specific pharmacokinetic profile and efficacy in treating chemotherapy-induced nausea compared to these similar compounds. Its synthetic nature allows for consistent dosing and reduced variability seen with plant-derived cannabinoids .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.8

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Nabilone is a synthetic cannabinoid and dibenzopyrane derivative with anti-emetic activity. Although the mechanism of action has not been fully elucidated yet, it has been suggested that nabilone is a highly selective and strong agonist for the cannabinoid receptors CB1 and CB2, both of which are coupled to Gi/o proteins. The CB1 receptors are expressed predominantly in central and peripheral neurons and receptor stimulation has been implicated in the reduction of chemotherapy-induced nausea.

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD11 - Nabilone

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR [HSA:1268 1269] [KO:K04277 K04278]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The route and rate of the elimination of nabilone and its metabolites are similar to those observed with other cannabinoids, including delta-9-THC (dronabinol). When nabilone is administered intravenously, the drug and its metabolites are eliminated mainly in the feces (approximately 67%) and to a lesser extent in the urine (approximately 22%) within 7 days. Of the 67% recovered from the feces, 5% corresponded to the parent compound and 16% to its carbinol metabolite. Following oral administration about 60% of nabilone and its metabolites were recovered in the feces and about 24% in urine. Therefore, it appears that the major excretory pathway is the biliary system.

The apparent volume of distribution of nabilone is about 12.5 L/kg.

Metabolism Metabolites

Wikipedia

Acryloyl_chloride

Biological Half Life

Use Classification

Dates

2: Long-term Nabilone Use: A Review of the Clinical Effectiveness and Safety [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Oct 16. Available from http://www.ncbi.nlm.nih.gov/books/NBK326830/ PubMed PMID: 26561692.

3: Nabilone for Non-chemotherapy Associated Nausea and Weight Loss due to Medical Conditions: A Review of the Clinical Effectiveness and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK253668/ PubMed PMID: 25411664.

4: Ware MA, St Arnaud-Trempe E. The abuse potential of the synthetic cannabinoid nabilone. Addiction. 2010 Mar;105(3):494-503. doi: 10.1111/j.1360-0443.2009.02776.x. Review. PubMed PMID: 20402993.

5: Ward A, Holmes B. Nabilone. A preliminary review of its pharmacological properties and therapeutic use. Drugs. 1985 Aug;30(2):127-44. Review. PubMed PMID: 2863127.

6: Davis MP. Oral nabilone capsules in the treatment of chemotherapy-induced nausea and vomiting and pain. Expert Opin Investig Drugs. 2008 Jan;17(1):85-95. Review. PubMed PMID: 18095921.

7: Nabilone (Cesamet) for chemotherapy-induced nausea and vomiting. Med Lett Drugs Ther. 2006 Dec 4;48(1249/1250):103-4. Review. PubMed PMID: 17149361.